molecular formula C23H22N2O3S B2549382 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 1021089-07-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Cat. No. B2549382
CAS RN: 1021089-07-5
M. Wt: 406.5
InChI Key: GQMCETTZVOKPFY-UHFFFAOYSA-N
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Description

The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a derivative of tetrahydroquinoline, which is known for its biological relevance and potential pharmacological properties. The structural design of such compounds often leverages the biological activities of both the tetrahydroquinoline moiety and the benzenesulfonamide group .

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives typically involves the construction of the tetrahydroquinoline core followed by the introduction of the benzenesulfonyl group. For instance, the synthesis of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinolines has been reported, where the design rationale was based on the known biological properties of the structural moieties . Similarly, the synthesis of other sulfonamide derivatives has been achieved by reacting appropriate amines with isothiocyanatobenzenesulfonamide or benzenesulfonyl chloride .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of an intramolecular hydrogen bond, which influences the conformational preference of the molecule. This has been confirmed by molecular modeling and X-ray crystallography . Additionally, the structural geometry and vibrational wavenumbers of related molecules have been studied using experimental and computational methods, providing insights into the electronic and conformational properties of these compounds .

Chemical Reactions Analysis

The chemical reactivity of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide and its derivatives can be influenced by the presence of substituents on the benzenesulfonyl group. For example, the introduction of different substituents can lead to variations in antimicrobial activity, as seen in the synthesis of various sulfonamide derivatives . Additionally, the cyclization reactions of related compounds can yield different isomers, which can be interconverted under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the electronic properties of the substituents can affect the solubility, melting point, and other physicochemical characteristics. The binding potencies of related fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase isozymes have been determined, showing that these properties can be finely tuned for specific biological targets .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Pro-apoptotic Effects in Cancer Cells : New sulfonamide derivatives have been synthesized and shown to exhibit pro-apoptotic effects by activating p38/ERK phosphorylation in various cancer cell lines, including hepatocellular, breast, and colon cancer cell lines. These compounds significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, such as caspase 3, caspase 8, and caspase 9, mediated by the activation of p38 and ERK1/2 pathways (Cumaoğlu et al., 2015).

  • Cyanation of Chelation-Assisted C-H Bonds : A rhodium-catalyzed cyanation method employing N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating reagent facilitated the synthesis of various benzonitrile derivatives. This methodology has applications in the formal synthesis of isoquinoline alkaloids, highlighting its potential in creating complex molecules with anticancer properties (Chaitanya et al., 2013).

Antimicrobial and Antihypertensive Studies

  • Antimycobacterial Activity : Thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity, with structure-activity relationship analysis revealing that certain moieties confer potent antimicrobial properties (Ghorab et al., 2017).

  • Diuretic and Antihypertensive Agents : A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. This study highlights the structural and pharmacological exploration of sulfonamide derivatives as potential therapeutics for cardiovascular diseases (Rahman et al., 2014).

Antimicrobial and DNA Binding Studies

  • Antimicrobial and DNA Interaction : Novel 4-{[(8-hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide compounds and their oxinates demonstrated significantly higher antimicrobial activity compared to the parent compounds. These compounds bind to DNA, suggesting a mechanism of action that could be leveraged for developing new antimicrobial agents (Vanparia et al., 2010).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-12-13-22-19(16-20)10-6-14-25(22)23(26)18-8-3-2-4-9-18/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMCETTZVOKPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

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